molecular formula C8H21Cl2N3 B13485848 Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B13485848
M. Wt: 230.18 g/mol
InChI Key: LUPMYRFRYAGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a piperazine-derived dihydrochloride salt with a branched ethylamine chain and a methyl substituent. Piperazine derivatives are commonly utilized for their pharmacokinetic properties, including enhanced solubility and bioavailability when converted to hydrochloride salts .

Properties

Molecular Formula

C8H21Cl2N3

Molecular Weight

230.18 g/mol

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H19N3.2ClH/c1-9-3-4-11-7-5-10(2)6-8-11;;/h9H,3-8H2,1-2H3;2*1H

InChI Key

LUPMYRFRYAGJOX-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCN(CC1)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Chemical Name: Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride
  • Molecular Formula: C7H18N3·2HCl (approximate)
  • Key Structural Features:
    • Piperazine ring with a methyl substituent at the 4-position
    • Ethylamine side chain linked to the piperazine nitrogen
    • Exists as a dihydrochloride salt to enhance water solubility and stability

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Alkylation or nucleophilic substitution to introduce the ethylamine side chain onto the 4-methylpiperazine core.
  • Formation of the dihydrochloride salt by treatment with hydrochloric acid to improve solubility and isolate the compound as a stable crystalline solid.

Detailed Synthetic Routes

Nucleophilic Substitution Route

A common approach involves the nucleophilic displacement of a suitable leaving group (e.g., halide) on an ethylamine derivative by 4-methylpiperazine, followed by salt formation.

  • Step 1: Preparation of 2-chloroethylamine or 2-bromoethylamine intermediate.
  • Step 2: Reaction of 4-methylpiperazine with 2-haloethylamine under alkaline conditions to form the secondary amine linkage.
  • Step 3: Treatment of the free base with hydrogen chloride gas or hydrochloric acid in an organic solvent to obtain the dihydrochloride salt.

This method is supported by analogous syntheses of piperazine derivatives reported in literature, where nucleophilic substitution is favored due to regioselectivity and good yields.

Reductive Amination Route

Another method involves reductive amination between 4-methylpiperazine and an aldehyde or ketone derivative of ethylamine, followed by salt formation.

  • Step 1: Condensation of 4-methylpiperazine with an aldehyde such as 2-aminoacetaldehyde or its equivalent.
  • Step 2: Reduction of the imine intermediate using sodium borohydride or catalytic hydrogenation to yield the secondary amine.
  • Step 3: Conversion to dihydrochloride salt as above.

This route provides a mild alternative with fewer side reactions and is applicable when sensitive functional groups are present.

Salt Formation

The dihydrochloride salt is typically formed by:

  • Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous ethanol or ethyl acetate.
  • Alternatively, treating the free base with concentrated hydrochloric acid followed by solvent removal and crystallization.

The salt formation enhances water solubility and crystallinity, facilitating purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation/Nucleophilic substitution 4-methylpiperazine, 2-chloroethylamine, base (e.g., K2CO3) 25–80 °C 2–6 h 70–90 Solvent: acetonitrile or methanol; base facilitates reaction
Reductive amination 4-methylpiperazine, aldehyde, NaBH4 or H2/Pd 0–25 °C 1–4 h 75–85 Mild conditions prevent over-reduction
Salt formation HCl gas or aqueous HCl 0–25 °C 1–2 h >95 Crystallization from ethanol or ethyl acetate

Purification and Characterization

  • Purification: Crystallization from ethanol, ethyl acetate, or mixtures with cyclohexane is common to obtain pure dihydrochloride crystals. Filtration and washing with non-polar solvents remove impurities.
  • Characterization Techniques:
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm molecular structure and substitution pattern.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity targeted).
    • Melting point determination to verify crystalline form (typically around 110–120 °C for similar dihydrochlorides).
    • Mass Spectrometry (MS) to confirm molecular weight.
    • X-ray Crystallography to elucidate salt structure and hydrogen bonding.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Nucleophilic Substitution Alkylation of 4-methylpiperazine with haloethylamine Simple, high yield, scalable Requires halogenated intermediates 70–90
Reductive Amination Condensation with aldehyde + reduction Mild conditions, fewer side reactions More steps, sensitive to impurities 75–85
Salt Formation Treatment with HCl to form dihydrochloride salt Improves solubility, stability Requires careful handling of HCl >95 (salt purity)

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds like bromoethane, chloroethane.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a chemical compound with potential applications in organic, nano, pharmaceutical chemistry, and biochemistry research. It is a dicationic molecule with an ethane chain linked to a methyl group and a piperazine ring, also bearing a methyl group and existing as a dihydrochloride salt. The molecule's significance lies in its potential as a building block for pharmaceutical research, with the piperazine ring being a structural feature in many bioactive molecules.

Scientific Research Applications

  • Organic Chemistry: 1-Amino-4-methylpiperazine, a related compound, is used in synthesizing pyrazolo-pyrazine and pyridine derivatives.
  • Nanotechnology: 1-Amino-4-methylpiperazine is also used as a solvating and stabilizing agent in preparing uniform silver nanoparticles.
  • Pharmaceutical Chemistry: 1-Methylpiperazine is used in synthesizing active pharmaceutical ingredients like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone. It is also used in preparing 1-(4-methoxy-phenyl)-4-methyl-piperazine by reacting with 1-chloro-4-methoxy-benzene.
  • Biochemistry: Imatinib, a drug that inhibits tyrosine kinases and treats leukemia, has been structurally characterized as its piperazin-1-ium salt.
  • Multidrug Resistance Research: Some synthesized 2,4-disubstituted quinazolines, which were tested for their activity toward P-gp and the other two MDR sister proteins, MRP1 and BCRP, have shown potential in overcoming multidrug resistance .
  • Synthesis of Pyrimidines: N-methylpiperazine is used in the regioselective displacement reaction of 2,4-dichloro-6-(3-furyl)pyrimidine, which yields a 2-chloro-4-dimethylamino intermediate product . This product is further treated with N-methylpiperazine at an elevated temperature to furnish the final product 4-dimethylamino-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine .

Potential Chemical Reactions

Chemical reactions involving [1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride likely involve the piperazine ring, which can undergo protonation (gaining a hydrogen ion) and alkylation (adding a carbon chain).

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride with structurally or functionally related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes
This compound (hypothetical) C₈H₂₀Cl₂N₄ 247.17* Not provided Piperazine core, methyl group at position 4, ethylamine chain with methyl terminal group. Likely used as a synthetic intermediate; similar to impurities in pharmaceutical APIs .
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride C₅H₁₄Cl₂N₄S 233.16 16111-27-6 Dimethylaminoethyl chain, pseudothiourea group. Restricted due to sensitizing properties; regulated under EU directives .
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride C₂₄H₂₆Cl₂N₄ 441.40 1259314-65-2 Acridine core, 4-methylpiperazinylphenyl substituent. High-purity reagent (≥99%); used in research for fluorescence or binding studies .
Cimetidine Amide Dihydrochloride (Impurity C(EP)) C₁₁H₂₀Cl₂N₆S 331.29 52568-80-6 Imidazole-thioether backbone, guanidine group. Pharmaceutical impurity; structurally distinct but shares dihydrochloride salt form .
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ 331.20 1189494-84-5 Piperidine core, trifluoromethylphenyl substituent. Intermediate in drug synthesis; exhibits enhanced stability due to dihydrochloride salt .

*Estimated based on tert-butyl 3,4-diaminobutanoate dihydrochloride ().

Key Structural and Functional Differences:

Core Heterocycle: The target compound features a piperazine ring, whereas analogs like 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride () use a piperidine core. Piperazine derivatives generally exhibit greater conformational flexibility and basicity compared to piperidines .

Substituent Effects: The pseudothiourea group in S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride () introduces sulfur-based reactivity and sensitizing risks, absent in the target compound.

Pharmaceutical Relevance :

  • The acridine-containing derivative () is tailored for high-affinity interactions (e.g., DNA intercalation), while the target compound’s simpler structure suggests utility in modulating solubility or as a synthetic precursor .

Biological Activity

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant data and case studies.

This compound is a derivative of piperazine, characterized by its piperazinyl moiety that contributes to its biological activity. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for pharmacokinetic properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission.
  • Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

The mode of action often involves the formation of hydrogen bonds with target proteins, which can modify their activity and subsequently affect cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, compounds containing similar piperazine structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study found that derivatives with piperazine moieties showed potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2), with IC50 values ranging from 0.56 µM to 0.91 µM .

Neuropharmacological Effects

The compound has also been investigated for its potential in treating neurological disorders. Its role in modulating neurotransmitter systems suggests possible applications in conditions such as anxiety and depression. The piperazine structure is known for enhancing the bioavailability of drugs targeting the central nervous system .

Case Study 1: Anticancer Efficacy

In a comparative study on piperazine derivatives, this compound was shown to induce apoptosis in cancer cells through the elevation of reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Case Study 2: Neuropharmacological Applications

A study focusing on the modulation of serotonin receptors demonstrated that compounds similar to this compound could enhance serotonin signaling, providing insights into their potential use as antidepressants .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High solubility in water enhances absorption rates when administered orally.
  • Distribution : Rapid distribution across biological membranes due to its low molecular weight.
  • Metabolism : Metabolized primarily in the liver; studies indicate moderate metabolic stability which can affect its efficacy .

Applications in Research and Industry

This compound has broad applications:

  • Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological and oncological conditions .
Application AreaDescription
Pharmaceutical ResearchDevelopment of drugs for neurological disorders
Biochemical StudiesUnderstanding neurotransmitter systems
Drug FormulationEnhancing solubility and bioavailability
Analytical ChemistryReference standard for quantifying related compounds
Material ScienceDevelopment of advanced materials with specific functional properties

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation of 4-methylpiperazine with a bromoethylamine derivative, followed by methylation and salt formation. Key steps include:
  • Step 1 : React 4-methylpiperazine with 2-bromoethylamine hydrobromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2 : Quench the reaction with aqueous NaOH, extract with dichloromethane, and purify via column chromatography.
  • Step 3 : Methylate the intermediate using methyl iodide in methanol under reflux.
  • Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt .
  • Critical Parameters : Excess methyl iodide (>1.5 eq.) ensures complete methylation. Reaction progress is monitored via TLC (silica gel, eluent: CHCl₃/MeOH 9:1).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl and piperazine protons (e.g., singlet for N–CH₃ at δ ~2.3 ppm) .
  • HPLC-MS : Reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~25.6% for dihydrochloride).
  • X-ray Crystallography (if crystalline): SHELX programs refine crystal structures to confirm stereochemistry .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen. Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .
  • Decomposition Risks : Degrades above 200°C (TGA data) or in alkaline conditions (pH >8), forming methylpiperazine byproducts .
  • Handling : Use gloveboxes for hygroscopic samples. Avoid prolonged exposure to humidity (>60% RH) to prevent deliquescence .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s receptor-binding specificity?

  • Methodological Answer :
  • Target Selection : Prioritize histamine (H₃/H₄) or serotonin receptors (5-HT₁A/7) based on structural analogs .
  • In Vitro Assays :
  • Radioligand Binding : Use ³H-labeled antagonists (e.g., ³H-pyrilamine for H₁) in membrane preparations. Calculate IC₅₀ via competitive binding curves .
  • Functional Assays : Measure cAMP inhibition (H₃/Gαi-coupled) in HEK293 cells transfected with target receptors.
  • Controls : Include reference agonists/antagonists (e.g., thioperamide for H₃) to validate assay sensitivity .

Q. How should contradictory data on solubility and bioavailability be resolved?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and simulate gastrointestinal conditions. For poor aqueous solubility (<1 mg/mL), employ co-solvents (e.g., 10% DMSO) or cyclodextrin complexes .
  • Bioavailability Studies :
  • In Situ Perfusion : Rat intestinal models assess permeability (Papp >1 ×10⁻⁶ cm/s indicates moderate absorption).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation (t₁/₂ <30 min suggests rapid clearance) .
  • Data Reconciliation : Cross-validate results using orthogonal techniques (e.g., PAMPA vs. Caco-2 for permeability).

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • Impurity Identification :
  • LC-HRMS : Detect trace impurities (e.g., N-methylpiperazine, <0.1%) using Q-TOF mass spectrometry.
  • Synthesis Byproducts : Monitor for ethyl-bridged dimers (m/z ~350) or residual solvents (GC-MS) .
  • Mitigation :
  • Process Optimization : Reduce alkylation time to minimize dimerization.
  • Purification : Use preparative HPLC with trifluoroacetic acid as an ion-pairing agent.
  • Regulatory Compliance : Align with ICH Q3A/B guidelines for residual solvents (<5000 ppm) and unknown impurities (<0.15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.